Cas no 2229111-58-2 (tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate)

Tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate is a protected aniline derivative featuring a tert-butyloxycarbonyl (Boc) group, which enhances stability and facilitates selective deprotection under mild acidic conditions. The compound’s 2,3-dimethoxy substitution pattern and free amino group at the 5-position make it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The Boc group ensures compatibility with a wide range of reaction conditions, while the aromatic amine functionality allows for further functionalization via coupling or condensation reactions. Its crystalline solid form and well-defined purity profile ensure consistent performance in synthetic applications. This compound is particularly valuable in multi-step syntheses requiring orthogonal protecting group strategies.
tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate structure
2229111-58-2 structure
Product Name:tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate
CAS No:2229111-58-2
MF:C13H20N2O4
MW:268.308903694153
CID:5838255
PubChem ID:165707420
Update Time:2025-06-08

tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate
    • EN300-1886322
    • 2229111-58-2
    • Inchi: 1S/C13H20N2O4/c1-13(2,3)19-12(16)15-9-6-8(14)7-10(17-4)11(9)18-5/h6-7H,14H2,1-5H3,(H,15,16)
    • InChI Key: MWCMVLQSYIXYJR-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=C(C=C(C=1OC)OC)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 268.14230712g/mol
  • Monoisotopic Mass: 268.14230712g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 82.8Ų

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Additional information on tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate

Introduction to tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate (CAS No. 2229111-58-2)

tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate (CAS No. 2229111-58-2) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. The compound's structure includes a tert-butyl group, an amino group, and two methoxy substituents on the phenyl ring, which collectively contribute to its chemical and biological properties.

The chemical structure of tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate can be represented as follows: the tert-butyl group is attached to the nitrogen atom of the carbamate moiety, while the phenyl ring is substituted with an amino group at the 5-position and two methoxy groups at the 2- and 3-positions. This arrangement imparts specific reactivity and stability to the molecule, making it a valuable intermediate in synthetic chemistry.

In recent years, tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate has been extensively studied for its potential in drug discovery and development. One of the key areas of interest is its role as a precursor in the synthesis of bioactive molecules. The tert-butyl carbamate group can be selectively cleaved under mild conditions, allowing for the introduction of various functional groups that can modulate the biological activity of the final product. This flexibility makes it an attractive starting material for combinatorial chemistry approaches.

The amino and methoxy substituents on the phenyl ring play crucial roles in determining the compound's biological activity. The amino group can participate in hydrogen bonding interactions with target proteins, enhancing binding affinity and selectivity. Meanwhile, the methoxy groups contribute to lipophilicity and can influence membrane permeability and metabolic stability. These properties are essential for optimizing drug candidates for therapeutic applications.

Recent research has highlighted the potential of tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate in various therapeutic areas. For instance, studies have shown that derivatives of this compound exhibit potent anti-inflammatory and analgesic effects. In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of analogs derived from tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate and evaluated their efficacy in reducing inflammation in animal models. The results demonstrated significant inhibition of pro-inflammatory cytokines and improved pain relief compared to existing treatments.

Beyond its anti-inflammatory properties, tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate has also shown promise in neurodegenerative diseases. A study published in Chemical Biology & Drug Design reported that certain derivatives of this compound exhibited neuroprotective effects by inhibiting oxidative stress and promoting neuronal survival. These findings suggest that tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate-based compounds could be developed as potential treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In addition to its therapeutic applications, tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate has been explored for its utility in chemical biology research. The compound's ability to undergo selective modifications makes it a valuable tool for probing protein-protein interactions and signaling pathways. For example, researchers have used derivatives of this compound to develop activity-based probes that can selectively label specific enzymes or receptors in living cells. This approach has provided insights into the mechanisms underlying various biological processes and has facilitated the identification of novel drug targets.

The synthesis of tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate typically involves multi-step procedures that ensure high purity and yield. Common synthetic routes include nucleophilic substitution reactions followed by protection-deprotection strategies to introduce the desired functional groups. Advances in green chemistry have also led to more environmentally friendly methods for synthesizing this compound, reducing waste generation and improving overall sustainability.

In conclusion, tert-butyl N-(5-amino-2,3-dimethoxyphenyl)carbamate (CAS No. 2229111-58-2) is a multifaceted compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic potentials. Ongoing research continues to uncover new avenues for its use, further solidifying its importance in modern drug discovery efforts.

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